5-(Difluoromethyl)-6-fluoronicotinic acid
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Overview
Description
5-(Difluoromethyl)-6-fluoronicotinic acid is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of both difluoromethyl and fluorine groups in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-6-fluoronicotinic acid typically involves the introduction of difluoromethyl and fluorine groups onto a nicotinic acid scaffold. One common method is the difluoromethylation of nicotinic acid derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as silver or copper under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable difluoromethylation techniques. These methods utilize readily available starting materials and efficient catalytic systems to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-6-fluoronicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
5-(Difluoromethyl)-6-fluoronicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-6-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorine groups enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-6-fluoronicotinic acid
- 5-(Difluoromethyl)-6-chloronicotinic acid
- 5-(Difluoromethyl)-6-bromonicotinic acid
Uniqueness
5-(Difluoromethyl)-6-fluoronicotinic acid is unique due to the presence of both difluoromethyl and fluorine groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability, enhanced reactivity, and improved bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(difluoromethyl)-6-fluoropyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5(9)4-1-3(7(12)13)2-11-6(4)10/h1-2,5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUPQVFRGKYCDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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